molecular formula C20H23N3O3S B2636971 N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 894876-27-8

N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2636971
CAS RN: 894876-27-8
M. Wt: 385.48
InChI Key: GDQGZKRLPAZIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Synthesis and Anticonvulsant Studies

Research into derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide has shown promising anticonvulsant properties. A novel synthesis method for the key intermediate was developed, and pharmacological studies identified a leading compound with improved convulsive syndrome rates in mice without impairing motor coordination, suggesting potential for further anticonvulsant research (Wassim El Kayal et al., 2019).

Anticancer Evaluation

Synthesis, Characterization, and Anticancer Evaluation

A novel series of 4-arylsulfonyl-1,3-oxazoles was synthesized, with one compound exhibiting high activity against CNS cancer subpanels in glioblastoma and gliosarcoma, marking it as a lead compound for further studies in anticancer research (Volodymyr Zyabrev et al., 2022).

Analgesic and Anti-Inflammatory Activities

Synthesis and Biological Activities of Pyrolin Derivatives

Research into pyrolin derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides showed significant anti-exudative properties in a majority of synthesized compounds, with several exceeding the activity of reference drugs. This suggests potential for development into new analgesic and anti-inflammatory medications (N. Chalenko et al., 2019).

Molecular Docking and Spectroscopy Studies

DFT and Experimental Investigation for Molecular Docking

A comprehensive study involving DFT calculations, FT-IR, and FT-Raman spectroscopy on a similar compound underscored the correlation between theoretical and experimental values. Molecular docking studies showed potential inhibitory activity against the BRCA2 complex, indicating a promise for anticancer applications (A. El-Azab et al., 2016).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-20(2)22-15-8-6-5-7-14(15)19(23-20)27-12-18(24)21-16-10-9-13(25-3)11-17(16)26-4/h5-11,22H,12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQGZKRLPAZIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.